molecular formula C16H22N2O3 B6523977 ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate CAS No. 941960-79-8

ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate

Cat. No. B6523977
CAS RN: 941960-79-8
M. Wt: 290.36 g/mol
InChI Key: DOWCJCGJYFVJMY-UHFFFAOYSA-N
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Description

The compound “ethyl N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate” is a type of carbamate. Carbamates are organic compounds derived from carbamic acid and have the general formula R2NC(O)OR . They are used in a variety of applications, including as pesticides and pharmaceuticals .


Synthesis Analysis

Carbamates can be synthesized through the reaction of amines with acyl chlorides or anhydrides . In the case of ethyl carbamate, it is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Molecular Structure Analysis

The molecular structure of carbamates involves a carbonyl group (C=O) flanked by an oxygen atom and a nitrogen atom . The nitrogen of a carbamate is relatively non-nucleophilic .


Chemical Reactions Analysis

Carbamates, including ethyl carbamate, can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . They can also form when there is a reaction between ethanol and nitrogen-rich compounds produced by yeast during brewing and fermenting .


Physical And Chemical Properties Analysis

Carbamates are generally unstable compounds, especially under alkaline conditions . They decompose to form the parent alcohol, phenol, ammonia, amine, and carbon dioxide .

Safety and Hazards

Ethyl carbamate, a type of carbamate, is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It has been shown to be carcinogenic when administered in high doses .

properties

IUPAC Name

ethyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-21-16(20)17-13-7-8-14-12(10-13)6-5-9-18(14)15(19)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWCJCGJYFVJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143440
Record name Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

CAS RN

941960-79-8
Record name Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941960-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[1,2,3,4-tetrahydro-1-(2-methyl-1-oxopropyl)-6-quinolinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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